molecular formula C20H21NO3 B3948511 3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B3948511
M. Wt: 323.4 g/mol
InChI Key: UHYOYOKUWSDCQA-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound with a complex structure It contains both hydroxyl and methoxy functional groups, which contribute to its unique chemical properties

Properties

IUPAC Name

3-(2-hydroxy-5-methylanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-3-8-20(23)19(9-13)21-16-10-15(11-17(22)12-16)14-4-6-18(24-2)7-5-14/h3-9,12,15,21,23H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYOYOKUWSDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=CC(=O)CC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the hydroxyl and methoxy groups. Common synthetic routes may involve:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through substitution reactions using reagents such as methanol and hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylphenylamine: Shares the hydroxyl and amino functional groups but lacks the cyclohexene ring and methoxy group.

    4-Methoxyphenylamine: Contains the methoxy and amino groups but lacks the hydroxyl group and cyclohexene ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Reactant of Route 2
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3-[(2-Hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

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